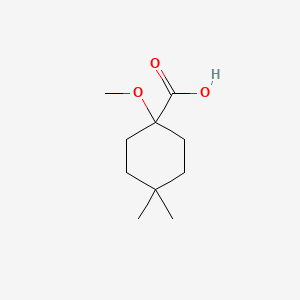

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)4-6-10(13-3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPQAGIJTCISRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product . Industrial production methods often employ similar routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydroxide (NaOH) can replace the methoxy group with a hydroxyl group.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid has the molecular formula C10H18O3 and a molecular weight of approximately 174.25 g/mol. The presence of a methoxy group and the dimethyl substitution on the cyclohexane ring contribute to its chemical reactivity and biological activity.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

- Esterification : The carboxylic acid can react with alcohols to form esters, which are valuable in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

Biological Studies

This compound is used in biological research for:

- Buffering Agent : It acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for enzyme activity and cellular functions .

- Enzyme Interaction Studies : The compound's structure allows it to interact with enzymes, providing insights into enzyme mechanisms and potential inhibition pathways.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of derivatives of this compound on xanthine oxidase, an enzyme involved in purine metabolism. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating conditions like gout .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing various derivatives of this compound to evaluate their biological activities. Some derivatives demonstrated potent anticancer properties against leukemia cells, highlighting the compound's potential in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section compares the structural, physicochemical, and functional properties of 1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid with related cyclohexanecarboxylic acid derivatives.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: Substituent Effects: The methoxy group in the target compound enhances polarity compared to alkyl-substituted analogs like 1-ethyl-4,4-dimethylcyclohexane-1-carboxylic acid (logP reduction by ~0.5 units) . Electron-Withdrawing Groups: Fluorinated derivatives (e.g., 4,4-difluoro analogs) exhibit increased acidity (pKa ~3.5 vs. ~4.2 for non-fluorinated compounds) due to inductive effects .

Synthetic Complexity :

- The methoxy and dimethyl groups in the target compound require multi-step synthesis, including Friedel-Crafts alkylation and selective oxidation, contributing to its higher cost (€629/50 mg) compared to simpler analogs like 1-ethyl derivatives .

- Fluorinated derivatives involve hazardous reagents (e.g., HF or SF₄), complicating scale-up .

Functional Applications :

Actividad Biológica

Overview

1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid (MDCA) is an organic compound with the molecular formula and a molecular weight of 186.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Understanding its biological activity is essential for exploring its applications in medicine and industry.

MDCA features a cyclohexane structure with a methoxy group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of MDCA is primarily attributed to its ability to interact with various molecular targets in biological systems. The carboxylic acid group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the methoxy group enhances hydrophobic interactions, affecting solubility and bioavailability. These interactions may modulate enzymatic activities and cellular pathways, leading to observed biological effects.

Antimicrobial Activity

Research indicates that MDCA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy of MDCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

MDCA has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property could make MDCA a candidate for developing treatments for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with MDCA resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results indicated that MDCA could modulate inflammatory pathways effectively.

Research Findings

Recent research has focused on elucidating the specific pathways through which MDCA exerts its biological effects. For instance, studies have shown that MDCA may activate certain nuclear receptors involved in metabolic regulation, which could explain its diverse effects on cellular metabolism.

Table 2: Research Findings on Biological Activity

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduced TNF-α and IL-6 production | |

| Metabolic Regulation | Potential activation of nuclear receptors |

Q & A

Q. What are common synthetic routes for 1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically begins with functionalized cyclohexane precursors. For example, catalytic hydrogenation of substituted cyclohexenes (e.g., 4-methylcyclohex-1-ene derivatives) followed by oxidation introduces the carboxylic acid group . Methoxy and dimethyl groups are introduced via nucleophilic substitution or esterification using reagents like methyl iodide or methoxycarbonyl chloride. Key intermediates are purified via recrystallization or chromatography. Structural confirmation relies on NMR spectroscopy (e.g., characteristic shifts for methoxy groups at ~3.3 ppm and carboxylic protons at ~12 ppm) and mass spectrometry for molecular weight validation .

Q. How is the purity of this compound validated in experimental workflows?

- Methodological Answer : Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and melting point analysis . Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities. TLC (silica gel, ethyl acetate/hexane eluent) provides rapid purity checks, with spots visualized under UV or iodine vapor .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of methoxy and dimethyl group introduction in cyclohexane-carboxylic acid derivatives?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

- Steric hindrance : Bulky bases (e.g., LDA) favor equatorial substitution in cyclohexane systems.

- Directing groups : Carboxylic acids act as electron-withdrawing groups, directing electrophilic substitution to meta positions. Computational tools (e.g., DFT calculations) predict substituent effects on ring conformation .

- Experimental validation: X-ray crystallography resolves spatial arrangements, while NOESY NMR confirms steric interactions .

Q. How do structural modifications (e.g., substituent position, ring saturation) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Double bonds : Cyclohexene derivatives (e.g., 4-methylcyclohex-1-ene-1-carboxylic acid) exhibit higher reactivity in Diels-Alder reactions compared to saturated analogs due to conjugation .

- Substituent effects : Trifluoromethyl groups (as in 4-hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid) enhance metabolic stability and binding affinity in enzyme inhibition assays .

- Biological activity : Methyl and methoxy groups influence lipophilicity (logP), impacting membrane permeability. Comparative studies using molecular docking and SAR analysis are recommended .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer :

- High-field NMR (600 MHz+) resolves overlapping signals. For example, axial vs. equatorial proton environments in cyclohexane rings produce distinct coupling constants (J values).

- Isotopic labeling : Deuterated analogs simplify signal assignment in complex mixtures.

- Complementary techniques : IR spectroscopy identifies functional groups (e.g., carboxylic O-H stretch at 2500–3000 cm⁻¹), while XRD provides unambiguous conformation data .

Key Considerations for Experimental Design

- Contradiction Analysis : Conflicting reactivity data (e.g., oxidation yields) may arise from trace moisture in reactions. Use anhydrous solvents and inert atmospheres for reproducibility .

- Safety Protocols : Hydrochloride salts (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate HCl) require handling in fume hoods due to respiratory hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.